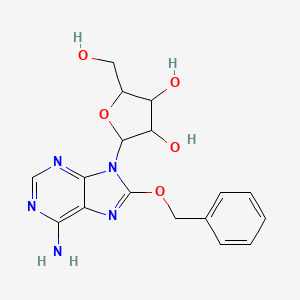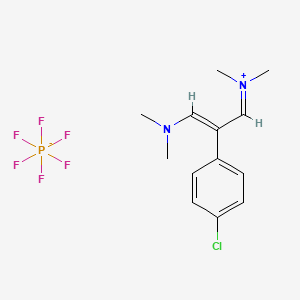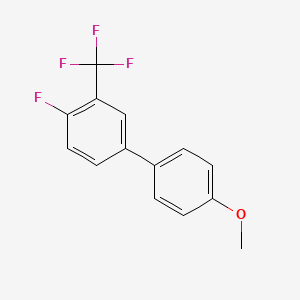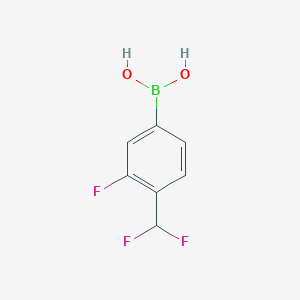
(4-(Difluoromethyl)-3-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a difluoromethyl group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. The combination of these functional groups imparts distinct reactivity and stability, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-3-fluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the ligand-free copper-catalyzed borylative defluorination of β-substituted, α-trifluoromethyl-α,β-unsaturated esters . This reaction affords geminal-difluoroallyl boronic acid derivatives in moderate to good yield and is tolerant of various substrates. The reaction conditions often include the use of copper catalysts and appropriate solvents to facilitate the borylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethyl)-3-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or alcohols.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
Chemistry
In chemistry, (4-(Difluoromethyl)-3-fluorophenyl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its unique reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, making it a versatile reagent in cross-coupling reactions .
Biology
In biological research, boronic acid derivatives are employed as enzyme inhibitors and probes for studying biological processes. The difluoromethyl and fluorine groups enhance the compound’s stability and binding affinity to biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to form stable complexes with biomolecules makes it a promising scaffold for the development of new therapeutics .
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and sensors. Its unique chemical properties contribute to the development of materials with enhanced performance and durability .
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)-3-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, enabling the compound to act as an enzyme inhibitor or a molecular probe . The difluoromethyl and fluorine groups enhance the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenylboronic acid): Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3-Fluorophenyl)boronic acid: Lacks the difluoromethyl group, resulting in different reactivity and properties.
(4-Bromophenyl)boronic acid: Contains a bromine atom instead of fluorine, leading to distinct chemical behavior.
Uniqueness
(4-(Difluoromethyl)-3-fluorophenyl)boronic acid is unique due to the presence of both difluoromethyl and fluorine groups, which impart enhanced stability, lipophilicity, and reactivity compared to other boronic acid derivatives . These properties make it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
1254118-36-9 |
|---|---|
Molecular Formula |
C7H6BF3O2 |
Molecular Weight |
189.93 g/mol |
IUPAC Name |
[4-(difluoromethyl)-3-fluorophenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7,12-13H |
InChI Key |
BNOXLKPKFHZQIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



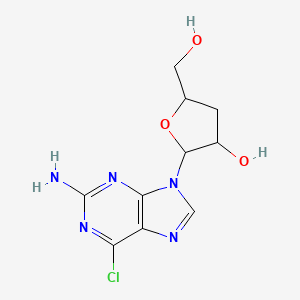
![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)

![5-bromo-3-methyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12096572.png)
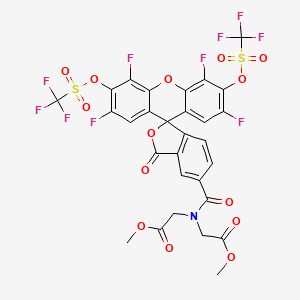
![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)

